
Méthsuximide
Vue d'ensemble
Description
- Le méthsuximide est un médicament anticonvulsivant de type succinimide .
- Il est vendu sous forme de racémique par Pfizer sous les noms commerciaux de Petinutin (Suisse) et Celontin (États-Unis).
- L'efficacité thérapeutique du this compound est largement due à son métabolite pharmacologiquement actif, la N-déméthylméthosuximide , qui a une demi-vie plus longue et atteint des niveaux plasmatiques beaucoup plus élevés que son composé parent.
- L'utilisation médicale est indiquée pour le contrôle des crises d'absence réfractaires aux autres médicaments .
Mécanisme D'action
Target of Action
Methsuximide primarily targets T-type voltage-sensitive calcium channels (VSCCs) . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Mode of Action
Methsuximide binds to the T-type VSCCs, modulating their activity . This interaction suppresses paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .
Biochemical Pathways
The biochemical pathways affected by methsuximide primarily involve the modulation of calcium ion entry into cells via VSCCs . By binding to these channels, methsuximide can influence a variety of calcium-dependent processes, potentially affecting muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Pharmacokinetics
After oral ingestion, methsuximide is rapidly absorbed, with Tmax values of 1–4 hours for the pharmacologically active metabolite N-desmethylmethsuximide . The plasma protein binding of N-desmethylmethsuximide is 45–60% . Methsuximide is rapidly metabolized in the liver to its primary pharmacologically active metabolite N-desmethylmethsuximide, which is subsequently hydroxylated by CYP2C19 . Less than 1% of an administered dose is excreted as unchanged methsuximide in urine . The plasma elimination half-life values for methsuximide in adults are 1.0–2.6 hours .
Result of Action
The primary result of methsuximide’s action is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This leads to a reduction in the frequency of epileptiform attacks, apparently by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .
Applications De Recherche Scientifique
Clinical Applications
1. Treatment of Seizures
Methsuximide is primarily used as an adjunct therapy for patients with refractory complex partial seizures. Research indicates that it can significantly reduce seizure frequency in patients who do not respond adequately to conventional anticonvulsants.
- Efficacy : A study involving 21 patients demonstrated that the average number of complex partial seizures per week decreased from 5.8 to 0.9 after the introduction of methsuximide. Notably, 71% of patients achieved 90-100% seizure control with optimal dosing between 9.5 to 11.0 mg/kg/day .
- Case Study : In a cohort of children with intractable epilepsy, 50% experienced a significant reduction in seizure frequency while on methsuximide, with no serious adverse events reported .
Safety Profile
Methsuximide is generally well tolerated, although some side effects have been documented:
- Common Side Effects : Patients have reported drowsiness, nausea, vomiting, constipation, rash, confusion, and headaches . Serious adverse effects are rare, with no significant hepatotoxicity observed in long-term use .
- Overdosage Risks : Instances of overdose have been recorded, leading to severe somnolence and coma; however, liver function tests remained normal during these episodes .
Pharmacokinetics
Methsuximide undergoes extensive metabolism, producing N-desmethylmethsuximide as a major metabolite. The plasma concentration of this metabolite can be significantly higher than that of the parent compound, which may influence therapeutic outcomes and side effects .
Research Insights
Recent studies have focused on the pharmacological mechanisms of methsuximide:
- Target Mechanism : Methsuximide's action on VDCCs is crucial in managing neuronal excitability and preventing seizure propagation. This mechanism aligns with its classification as an anticonvulsant agent .
- Research Developments : Ongoing research continues to evaluate methsuximide's efficacy in various types of epilepsy and its potential role in combination therapy with other anticonvulsants for enhanced effectiveness .
Comparative Efficacy
A comparative analysis of methsuximide with other anticonvulsants reveals its unique position in treating specific seizure types:
Anticonvulsant | Primary Indication | Efficacy | Common Side Effects |
---|---|---|---|
Methsuximide | Complex partial seizures | High | Drowsiness, nausea |
Ethosuximide | Absence seizures | Moderate | Drowsiness, gastrointestinal issues |
Phenytoin | Tonic-clonic seizures | High | Gingival hyperplasia, ataxia |
Analyse Biochimique
Biochemical Properties
Methsuximide interacts with T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Cellular Effects
Methsuximide influences cell function by suppressing the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . This suppression reduces the frequency of epileptiform attacks, apparently by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .
Molecular Mechanism
Methsuximide exerts its effects at the molecular level by binding to T-type voltage-sensitive calcium channels . This binding mediates the entry of calcium ions into excitable cells, influencing a variety of calcium-dependent processes .
Temporal Effects in Laboratory Settings
Methsuximide is rapidly absorbed after oral ingestion, with Tmax values of 1–4 hours for the pharmacologically active metabolite N-desmethylmethsuximide . The plasma elimination half-life values for methsuximide in adults are 1.0–2.6 hours .
Metabolic Pathways
Methsuximide is rapidly metabolized in the liver to its primary pharmacologically active metabolite N-desmethylmethsuximide, which is subsequently hydroxylated by CYP2C19 . Less than 1% of an administered dose is excreted as unchanged methsuximide in urine .
Transport and Distribution
After oral ingestion, Methsuximide is rapidly absorbed . Neither its oral bioavailability nor its volume of distribution has been established, but the plasma protein binding of N-desmethylmethsuximide is 45–60% .
Subcellular Localization
Given its mechanism of action, it can be inferred that Methsuximide likely interacts with T-type voltage-sensitive calcium channels, which are located in the cell membrane .
Méthodes De Préparation
- Les voies de synthèse du méthsuximide impliquent des transformations chimiques pour produire le composé souhaité.
- Les méthodes de production industrielle incluent généralement des étapes de synthèse organique , mais les détails spécifiques sont propriétaires.
Analyse Des Réactions Chimiques
- Le méthsuximide peut subir diverses réactions, notamment l'oxydation , la réduction et la substitution .
- Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas largement documentés.
- Les principaux produits formés à partir de ces réactions dépendraient du type de réaction spécifique.
Applications de recherche scientifique
- Le this compound trouve des applications dans :
Traitement de l'épilepsie : Spécifiquement pour .
Recherche en neurologie : Étude des mécanismes de la crise et des effets anticonvulsivants.
Pharmacologie : Étude de son mode d'action et de ses effets secondaires potentiels.
Mécanisme d'action
- Le this compound augmente le seuil convulsif en supprimant les schémas paroxystiques en pointe-onde associés aux pertes de conscience dans les crises d'absence.
- Son métabolite actif, la N-déméthylméthosuximide, agit comme un bloqueur de canaux , ciblant les courants calciques à seuil faible .
Comparaison Avec Des Composés Similaires
- L'unicité du méthsuximide réside dans son mécanisme d'action spécifique.
- Des composés similaires comprennent d'autres anticonvulsivants de type succinimide tels que l'éthosuximide et la phénsuximide .
Activité Biologique
Methsuximide, also known as Celontin, is an anticonvulsant medication primarily used to treat absence seizures (petit mal seizures) in epilepsy patients. This compound belongs to the class of succinimides and functions by modulating voltage-dependent calcium channels (VDCCs), specifically targeting T-type calcium channels, which play a crucial role in neuronal excitability and seizure activity.
Methsuximide increases the seizure threshold by suppressing paroxysmal spike-and-wave patterns associated with absence seizures. It achieves this by inhibiting T-type calcium channels, which are essential for generating the rhythmic bursts of neuronal activity seen in absence seizures. Research has shown that methsuximide and its active metabolite, alpha-methyl-alpha-phenylsuccinimide (MPS), block human T-type channels in a state-dependent manner, with a higher affinity for inactivated channels .
Pharmacokinetics
The pharmacokinetics of methsuximide have been studied extensively. After administration, it is metabolized into MPS, which has a significantly longer half-life (28-38 hours) compared to methsuximide itself (1.4-2.6 hours) . This suggests that the therapeutic effects may be primarily attributed to its metabolite, which can accumulate in the body with repeated dosing .
Clinical Efficacy
Methsuximide is typically prescribed when other medications have failed to control seizures. In clinical studies, it has shown a 90-100% control rate of complex partial seizures in about 71% of patients . The drug is particularly effective in suppressing the three-cycle-per-second spike-and-wave activity characteristic of absence seizures .
Side Effects and Safety Profile
Common side effects associated with methsuximide include:
- CNS Effects : Drowsiness, dizziness, headache, blurred vision
- Gastrointestinal Issues : Nausea and vomiting
- Dermatological Reactions : Skin rash and increased sensitivity to sunlight
- Serious Concerns : There are reports of systemic lupus erythematosus (SLE) associated with the use of succinimides, necessitating caution in patients with liver or renal disease .
Patients on methsuximide require regular monitoring for potential adverse effects, including periodic liver function tests and urinalysis due to its impact on liver tissue observed in animal studies .
Case Studies
A notable case study reported on a patient treated chronically with methsuximide who demonstrated significant control over complex partial seizures. Serum concentrations of methsuximide and its metabolites were monitored throughout treatment, revealing effective management of seizure episodes alongside careful observation for side effects .
Research Findings
Recent studies have reinforced the understanding of methsuximide's action on T-type calcium channels. In vitro experiments using cloned human channels have confirmed that both methsuximide and its metabolite effectively inhibit these channels, providing insight into their anticonvulsant properties .
Parameter | Methsuximide | Active Metabolite (MPS) |
---|---|---|
Half-life | 1.4 - 2.6 hours | 28 - 38 hours |
Mechanism of Action | T-type calcium channel inhibitor | T-type calcium channel inhibitor |
Clinical Efficacy | 90-100% control in complex partial seizures | Contributes to overall efficacy |
Common Side Effects | Drowsiness, dizziness | Similar side effects |
Propriétés
IUPAC Name |
1,3-dimethyl-3-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXPJJZHWIXJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023293 | |
Record name | Methsuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
121-122 °C at 0.1 mm Hg | |
Record name | Methsuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in methanol, alcohol, Slightly soluble in hot water; freely soluble in alcohol and ether; very soluble in chloroform., 2.13e+00 g/L | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Binds to T-type voltage sensitive calcium channels. Voltage-sensitive calcium channels (VSCC) mediate the entry of calcium ions into excitable cells and are also involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division and cell death. The isoform alpha-1G gives rise to T-type calcium currents. T-type calcium channels belong to the "low-voltage activated (LVA)" group and are strongly blocked by mibefradil. A particularity of this type of channels is an opening at quite negative potentials and a voltage-dependent inactivation. T-type channels serve pacemaking functions in both central neurons and cardiac nodal cells and support calcium signaling in secretory cells and vascular smooth muscle. They may also be involved in the modulation of firing patterns of neurons which is important for information processing as well as in cell growth processes., Succinimide anticonvulsants are thought to increase the seizure threshold and suppress the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex. These effects may be due to direct modification of membrane function in excitable cells and/or alteration of chemically mediated neurotransmission. The specific effect of ethosuximide against absence seizures appears to be due to its ability to block T-type calcium channels at concentrations that do not affect other ion channels. /Succinimide anticonvulsants/, Inhibition of T-type Ca(2+) channels has been proposed to play a role in the therapeutic action of succinimide antiepileptic drugs. Despite the widespread acceptance of this hypothesis, recent studies using rat and cat neurons have failed to confirm inhibition of T-type currents at therapeutically relevant concentrations. The present study re-examines this issue using the three cloned human channels that constitute the T-type family: alpha 1G, alpha 1H, and alpha 1I. The cloned cDNAs were stably transfected and expressed into mammalian cells, leading to the appearance of typical T-type currents. The results demonstrate that both ethosuximide and the active metabolite of methsuximide, alpha-methyl-alpha-phenylsuccinimide (MPS), block human T-type channels in a state-dependent manner, with higher affinity for inactivated channels. In contrast, succinimide analogs that are not anticonvulsive were relatively poor blockers. The apparent affinity of MPS for inactivated states of the three channels was estimated using two independent measures: K(I) for alpha 1G and alpha 1I was 0.3 to 0.5 mM and for alpha 1H was 0.6 to 1.2 mM. T-type channels display current at the end of long pulses (persistent current), and this current was especially sensitive to block (ethosuximide IC(50) = 0.6 mM). These drugs also reduced both the size of the T-type window current region and the currents elicited by a mock low threshold spike. /The authors/ conclude that succinimide antiepileptic drugs are capable of blocking human T-type channels at therapeutically relevant concentrations. | |
Record name | Methsuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dilute alcohol, White to grayish white, crystalline powder | |
CAS No. |
77-41-8 | |
Record name | Methsuximide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methsuximide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methsuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHSUXIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methsuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesuximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHSUXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G76K8X6C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52-53 °C, 52.5 °C | |
Record name | Methsuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.